3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine
Description
3-(Benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine is a quinoline-based small molecule characterized by a benzenesulfonyl substituent at position 3, a methoxy group at position 6, and a phenylamino group at position 4. Its molecular formula is C22H17FN2O3S (molecular weight: 408.45 g/mol), with a logP of 4.56, indicating moderate lipophilicity . Key physicochemical properties include a polar surface area of 53.65 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, which influence its solubility and pharmacokinetic behavior . The compound is non-chiral, simplifying synthetic and analytical workflows .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-27-17-12-13-20-19(14-17)22(24-16-8-4-2-5-9-16)21(15-23-20)28(25,26)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPFSWQDWQYIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist to certain receptors in the central nervous system, thereby modulating neurotransmitter activity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substitution at Position 3: The benzenesulfonyl group in the target compound contrasts with nitro (NQ15) or ethylbenzenesulfonyl (in C24H22N2O2S) groups.
Position 6 Modifications: Methoxy (target compound) vs. ethoxy (N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine) or methyl groups (C24H22N2O2S). Methoxy groups improve metabolic stability compared to ethoxy but may reduce solubility .
Aniline Derivatives : The 4-N-phenyl group in the target compound differs from 4-N-(3-difluoromethylphenyl) (in C16H12BrF2N2) or 4-N-(4-methylbenzyl) (in C24H22N2O3S). Fluorinated or alkylated anilines can enhance bioavailability and target selectivity .
Pharmacological and Physicochemical Insights
- Lipophilicity : The target compound (logP 4.56) is slightly more lipophilic than its N-(4-methylbenzyl) analogue (logP 4.45), which may improve membrane permeability but increase off-target binding .
- Solubility: The methoxy group in the target compound contributes to a logSw of -4.27, indicating poor aqueous solubility, a common challenge in quinoline derivatives .
- Bioactivity : Compounds like NQ15 and NQ16 () are studied for pharmacological properties, suggesting the target compound’s benzenesulfonyl group could enhance kinase inhibition or antimicrobial activity compared to nitro or bromo analogues .
Biological Activity
3-(Benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of quinoline derivatives with benzenesulfonyl chloride and appropriate amines. The molecular structure features a quinoline core substituted at the 4-position with an amine group and at the 6-position with a methoxy group, which are critical for its biological activity.
Antitumor Activity
Research has demonstrated that quinoline derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis and inhibit cell growth effectively:
| Compound | Cell Line | Mean GI50 (µM) | Comparison to Control (5-FU) |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | TBD |
| Similar Quinoline Derivative | Various | 10.47 - 14.12 | 1.5 - 3.0-fold more potent |
These results suggest that the compound may act through mechanisms involving apoptosis induction and disruption of mitochondrial membrane potential, as observed in related studies .
Enzyme Inhibition
The compound's potential as an inhibitor of DNA methyltransferases (DNMTs) has also been explored. Similar quinoline-based compounds have been reported to inhibit DNMT1, DNMT3A, and DNMT3B, leading to re-expression of silenced genes in leukemia cells. The structure–activity relationship studies indicate that modifications to the quinoline core can significantly affect inhibitory potency:
| Compound | DNMT Inhibition EC50 (µM) | Selectivity |
|---|---|---|
| SGI-1027 | 0.9 | High against DNMT3A |
| This compound | TBD | TBD |
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of various quinoline derivatives on MDA-MB-231 breast cancer cells. The findings indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity and could serve as leads for further development .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target enzymes like DNMTs. The presence of specific functional groups such as methoxy and sulfonyl moieties enhances binding affinity, which correlates with increased biological activity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
